molecular formula C17H14ClNO3 B1613324 3-(2-(4-Chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione CAS No. 912356-07-1

3-(2-(4-Chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione

Cat. No.: B1613324
CAS No.: 912356-07-1
M. Wt: 315.7 g/mol
InChI Key: VOTGBXTUIFUDJK-UHFFFAOYSA-N
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Description

3-(2-(4-Chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

912356-07-1

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

3-[2-(4-chlorophenoxy)phenyl]-1-methylpyrrolidine-2,4-dione

InChI

InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-4-2-3-5-15(13)22-12-8-6-11(18)7-9-12/h2-9,16H,10H2,1H3

InChI Key

VOTGBXTUIFUDJK-UHFFFAOYSA-N

SMILES

CN1CC(=O)C(C1=O)C2=CC=CC=C2OC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CC(=O)C(C1=O)C2=CC=CC=C2OC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of potassium tert-butoxide (88 g) in toluene (1000 mL) is added a solution of ethyl-N-[2-[2-(4-chlorophenoxy)phenyl]acetyl]-N-methylglycinate (250 g) in toluene (1000 mL), under nitrogen at 15-25° C. and the mixture is maintained for 12-15 hours at 25-30° C. Water (3000 mL) is added and the mass is maintained for 1-2 hours at 0-5° C. Organic and aqueous layers are separated and the organic layer is washed with water (1000 mL). Aqueous layers are combined and washed with ethyl acetate (2000 mL). The pH of combined aqueous layers is adjusted to 2-2.5 by addition of aqueous HCl (100 mL) at 0-5° C. The solid is collected by filtration and washed with water (200 mL), then is dried to afford the crude title compound. The crude compound is further purified by heating at reflux a solution of crude 3-(2-(4-chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione in toluene (3600 mL) for 30-60 minutes, followed by cooling to room temperature. Solid that forms is collected by filtration, washed with hexane (500 mL), and dried to afford a purified title compound. Yield: 130 g. Purity by HPLC: 99.48%.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

27.8 g (79.9 mmol) of methyl N-{2-[2-(4-chlorophenoxy)phenyl]-1-oxoethyl}-N-methylglycinate (compound IIIb) was dissolved in 150 mL of toluene. 11.5 g of sodium tert-butoxyde were added, and the resulting mixture was stirred overnight at room temperature. 350 mL of water were added, and the resulting mixture was extracted three times with 150 mL of ethyl acetate. The combined organic phases were washed with 200 mL of water. The aqueous phases were combined and pH was adjusted to 1 with HCl 2 M. The solvent was removed by filtration, and the solid was recrystallized twice with methanol, to obtain 5.4 g of 3-[2-(4-chlorophenoxy)phenyl]-1-methylpyrrolidine-2,4-dione (compound IVb) as a solid. Yield: 21.4%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

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